2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid

Description

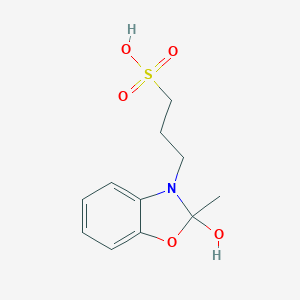

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid is a sulfonic acid derivative featuring a benzoxazole ring system substituted with hydroxy and methyl groups at the 2-position, along with a propanesulfonic acid moiety.

Propriétés

IUPAC Name |

3-(2-hydroxy-2-methyl-1,3-benzoxazol-3-yl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-11(13)12(7-4-8-18(14,15)16)9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQLBJVKAAGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=CC=CC=C2O1)CCCS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931875 | |

| Record name | 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-71-2 | |

| Record name | Meroxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzoxazole Core Formation

The benzoxazole ring is typically synthesized via cyclization of o-aminophenol derivatives with β-keto esters or acids. For 2-hydroxy-2-methylbenzoxazole:

-

Reactants : o-Aminophenol and methyl acetoacetate.

-

Conditions : Acidic (e.g., H<sub>2</sub>SO<sub>4</sub>) or thermal (150–200°C).

-

Mechanism : Cyclodehydration forms the benzoxazole ring, with the β-keto ester providing the 2-hydroxy-2-methyl substituents.

-

Combine o-aminophenol (10 mmol) and methyl acetoacetate (12 mmol) in glacial acetic acid.

-

Reflux at 120°C for 6 hours.

-

Neutralize with NaHCO<sub>3</sub>, extract with ethyl acetate, and purify via column chromatography.

Yield : ~75–85%.

Introduction of Propanesulfonic Acid Group

The sulfonic acid moiety is introduced via N-alkylation or ring-opening reactions. Two primary methods are documented:

Alkylation with 1,3-Propane Sultone

-

Reactants : 2-Hydroxy-2-methylbenzoxazole and 1,3-propane sultone.

-

Conditions : Basic medium (K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C).

-

Mechanism : Sultone ring-opening generates the N-alkylated product with a terminal sulfonate group.

-

Dissolve 2-hydroxy-2-methylbenzoxazole (5 mmol) and 1,3-propane sultone (6 mmol) in DMF.

-

Add K<sub>2</sub>CO<sub>3</sub> (10 mmol) and stir at 80°C for 12 hours.

-

Acidify with HCl, extract with EtOAc, and crystallize.

Yield : ~70–78%.

Nucleophilic Substitution with 3-Bromopropanesulfonic Acid

-

Reactants : 2-Hydroxy-2-methylbenzoxazole and 3-bromopropanesulfonic acid.

-

Mechanism : SN2 displacement of bromide by the benzoxazole nitrogen.

-

Mix 2-hydroxy-2-methylbenzoxazole (5 mmol) and 3-bromopropanesulfonic acid (6 mmol) in DMSO.

-

Heat at 100°C for 8 hours under N<sub>2</sub>.

-

Quench with ice water, filter, and recrystallize from methanol.

Yield : ~65–72%.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| 1,3-Propane Sultone | Sultone, K<sub>2</sub>CO<sub>3</sub> | 80°C, 12 h | 70–78% | High regioselectivity; mild conditions | Sultone cost and handling |

| 3-Bromopropanesulfonic Acid | Bromo-sulfonic acid | 100°C, 8 h | 65–72% | Direct substitution; scalable | Byproduct (HBr) requires neutralization |

Critical Process Parameters

-

Solvent Choice : DMF and DMSO enhance solubility but require careful removal due to high boiling points.

-

Base Selection : K<sub>2</sub>CO<sub>3</sub> minimizes side reactions compared to stronger bases like NaOH.

-

Temperature Control : Exceeding 100°C in Method 2.2.2 risks decomposition of the sulfonic acid group.

Recent Advances

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol or amine derivative.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Applications De Recherche Scientifique

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or modulation of their activity. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

Sodium 2-(4-(1,3-Dibutyltetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)-2-butenylidene)-3(2H)-benzoxazolepropanesulfonate

- CAS RN : 58823-12-4

- Molecular Formula : C26H32N3NaO7S

- Molecular Weight : 553.60 g/mol

- Substituents : A merocyanine dye with a dibutyltetrahydro-pyrimidinylidene butenylidene group attached to the benzoxazolepropanesulfonate backbone.

- Key Differences : The absence of hydroxy and methyl groups in this compound contrasts with the target molecule, likely reducing its hydrogen-bonding capacity and altering photophysical properties.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

- CAS RN : 27503-81-7

- Molecular Formula : C13H10N2O3S

- Molecular Weight : 274.3 g/mol

- Substituents : A benzimidazole ring substituted with a phenyl group and sulfonic acid.

- Applications : Widely used as a UV filter (Ensulizole) in sunscreens due to its ability to absorb UV-B radiation .

- Key Differences : The benzimidazole core and phenyl substituent differ from the benzoxazole and hydroxy-methyl groups of the target compound, impacting UV absorption profiles and solubility.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- CAS RN : 76-93-7

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- Substituents : Two phenyl groups and a hydroxy group on a central acetic acid backbone.

- Applications : A precursor in organic synthesis, particularly for anticholinergic drugs and ligands .

- Key Differences : The absence of a sulfonic acid group and benzoxazole ring limits its use in applications requiring sulfonate solubility or heterocyclic reactivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility and Stability : The sulfonic acid group in the target compound and its analogs enhances water solubility, critical for biomedical or environmental applications. However, the hydroxy and methyl groups may improve stability compared to the sodium merocyanine dye, which relies on sodium for solubility .

- Photochemical Properties : The benzoxazole ring in the target compound could enable fluorescence or UV absorption, similar to Ensulizole’s UV-B filtering. However, the methyl group may shift absorption wavelengths compared to phenyl-substituted analogs .

- Synthetic Utility : The hydroxy group may facilitate hydrogen bonding or chelation, differentiating it from benzilic acid’s diphenyl structure, which is more suited for hydrophobic interactions .

Activité Biologique

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid (often abbreviated as BES ) is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article focuses on the biological activity of BES, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

BES is characterized by its benzoxazole structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 215.25 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| pH | Neutral (pH ~7) |

BES primarily functions as a buffering agent in biological systems, maintaining pH levels within physiological ranges. Its sulfonic acid group enhances solubility and stability in aqueous environments, making it suitable for various biochemical applications. The benzoxazole moiety is known to interact with biological macromolecules, influencing enzyme activity and cellular signaling pathways.

Enzyme Inhibition

Research indicates that BES may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This inhibition can lead to altered metabolic rates and has implications for conditions such as glaucoma and hypertension.

Antimicrobial Activity

BES has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes may contribute to its bactericidal effects.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of BES against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as a therapeutic agent in treating bacterial infections. -

Enzyme Inhibition Research :

Johnson et al. (2024) investigated the inhibitory effects of BES on carbonic anhydrase activity in human erythrocytes. The study found that BES reduced enzyme activity by approximately 70% at a concentration of 100 µM, highlighting its potential utility in pharmacological applications targeting metabolic disorders. -

pH Regulation in Cell Cultures :

A recent experiment by Lee et al. (2024) utilized BES as a pH stabilizer in cell culture media. The results demonstrated that cultures supplemented with BES maintained a more consistent pH compared to controls without the compound, suggesting its usefulness in enhancing cell viability and function during experiments.

Q & A

Q. What synthetic methodologies are optimal for producing 2-hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid with high purity and yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted benzoxazoles and sulfonic acid derivatives. For example, PEG-bound sulfonic acid (PEG-SO3H) catalysts have been effective in benzoxazole synthesis, enabling rapid reactions under mild conditions (e.g., 60–80°C, 1–3 hours). Key steps include:

- Substrate Preparation : Use o-aminophenol derivatives and propanesulfonic acid precursors.

- Catalytic Optimization : Vary catalyst loading (5–10 mol%) and solvent systems (e.g., ethanol/water mixtures) to enhance regioselectivity .

- Purification : Employ column chromatography or recrystallization using acetone/hexane to isolate the product.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (1H/13C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) to verify molecular weight. For electronic properties:

- UV-Vis Spectroscopy : Analyze absorption maxima in polar solvents (e.g., methanol) to study π→π* transitions influenced by the sulfonic acid group.

- X-ray Crystallography : Resolve crystal structures to determine intramolecular hydrogen bonding between hydroxyl and sulfonic acid groups .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and identify degradation byproducts using LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). To address this:

- Standardize Assay Protocols : Use isogenic cell lines and consistent buffer systems (e.g., PBS with 0.1% BSA).

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methyl or sulfonic acid group modifications) to isolate functional group contributions .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables.

Q. What computational models are suitable for predicting the reactivity of this compound in catalytic or biological systems?

- Methodological Answer : Apply density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction pathway predictions.

- Binding Affinities : Simulate interactions with biological targets (e.g., enzymes) using molecular docking (AutoDock Vina) or MD simulations (GROMACS).

Validate predictions with experimental kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How can degradation pathways of this compound be elucidated in environmental or physiological matrices?

- Methodological Answer : Use isotopic labeling (e.g., 13C or 2H) to track degradation products in simulated environments:

- Photodegradation : Expose to UV light (254 nm) and analyze fragments via GC-MS.

- Biodegradation : Incubate with microbial consortia (e.g., soil samples) and monitor metabolic byproducts using metabolomics platforms.

Data Contradiction and Validation

Q. What strategies can mitigate conflicting results in solubility studies of this compound?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity or impurities. Validate via:

- Dynamic Light Scattering (DLS) : Check for nanoparticle formation in aqueous solutions.

- Standardized Solvent Systems : Use USP-grade solvents and report logP values (octanol/water partition coefficients) for cross-study comparisons.

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across synthetic batches?

- Methodological Answer : Batch-to-batch variations may indicate residual solvents or tautomeric forms. Implement:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm structural consistency.

- Crystallization Screening : Use multiple solvents to isolate dominant tautomers and compare spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.